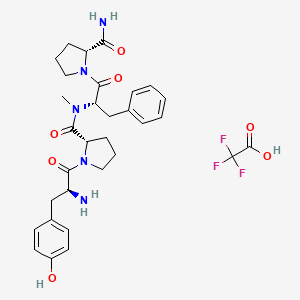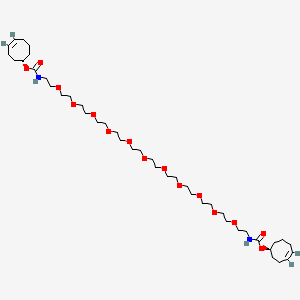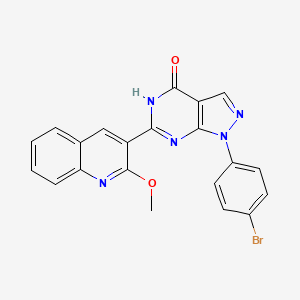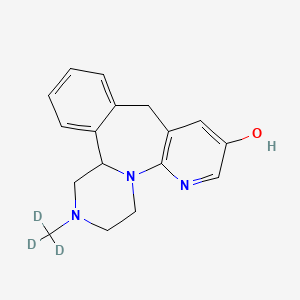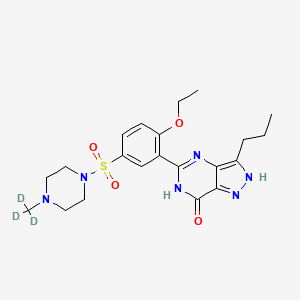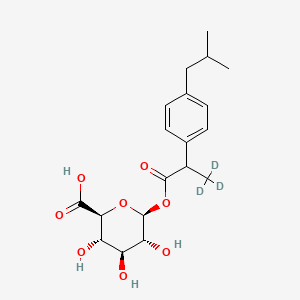
Ibuprofen acyl-|A-D-glucuronide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibuprofen acyl-|A-D-glucuronide-d3 is a deuterium-labeled derivative of Ibuprofen acyl-|A-D-glucuronide. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling allows for more precise tracking and analysis in various experimental settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen acyl-|A-D-glucuronide-d3 involves the incorporation of deuterium into the ibuprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving high-throughput techniques such as HPLC-MS/MS for quantification and purification .
Análisis De Reacciones Químicas
Types of Reactions
Ibuprofen acyl-|A-D-glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ibuprofen acyl-|A-D-glucuronide-d3 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of ibuprofen.
Biology: Investigating the interactions of ibuprofen metabolites with biological macromolecules.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of ibuprofen in the human body.
Industry: Developing more effective and safer NSAIDs by studying the metabolic profiles of ibuprofen derivatives
Mecanismo De Acción
Ibuprofen acyl-|A-D-glucuronide-d3 exerts its effects through the same mechanisms as ibuprofen. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling allows for more precise tracking of the compound’s interactions with COX enzymes and other molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen acyl-|A-D-glucuronide: The non-deuterated version of the compound.
Ibuprofen: The parent compound, widely used as an NSAID.
Paracetamol β-D-glucuronide: Another glucuronide derivative used in similar research applications
Uniqueness
Ibuprofen acyl-|A-D-glucuronide-d3 is unique due to its deuterium labeling, which allows for more precise and accurate tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C19H26O8 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1/i3D3 |
Clave InChI |
ABOLXXZAJIAUGR-CQVOXNJLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


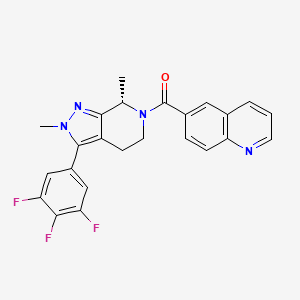
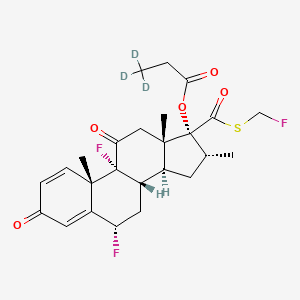
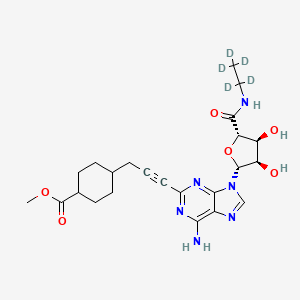

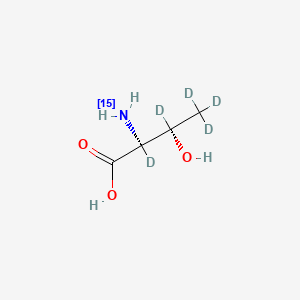

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
